Ethyl 3-amino-5-hydroxybenzoate
Description
Ethyl 3-amino-5-hydroxybenzoate belongs to the class of organic compounds known as aminohydroxybenzoate esters. These are derivatives of benzoic acid that feature both an amino (-NH2) and a hydroxyl (-OH) substituent on the aromatic ring, with the carboxylic acid group converted to an ester. The relative positions of these functional groups significantly influence the molecule's chemical reactivity and physical properties.
The study of aminohydroxybenzoate esters is a broad and active area of chemical research due to the diverse biological activities and industrial applications of these compounds. The electronic interplay between the electron-donating amino and hydroxyl groups and the electron-withdrawing ester group creates a unique chemical environment on the benzene (B151609) ring, influencing its reactivity in various chemical transformations.
Research into related isomers, such as methyl 3-amino-4-hydroxybenzoate and ethyl 4-amino-3-hydroxybenzoate, provides a comparative framework for understanding the properties of this compound. For instance, the acidity of the phenolic proton and the basicity of the amino group are modulated by their positions relative to the ester. These variations are critical in directing the outcomes of synthetic reactions.
Table 1: Comparison of Related Aminohydroxybenzoate Esters
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|---|
| Methyl 3-amino-4-hydroxybenzoate | 536-25-4 | C₈H₉NO₃ | 167.16 |
| Ethyl 4-amino-3-hydroxybenzoate | 87081-52-5 | C₉H₁₁NO₃ | 181.19 |
This table is generated based on available data for related compounds to provide context.
The true value of this compound lies in its potential as a trifunctional building block in organic synthesis. Each of its functional groups—the amine, the phenol (B47542), and the ester—can be selectively modified to introduce new functionalities and build molecular complexity.
The amino group can undergo a wide range of reactions, including diazotization to form diazonium salts, which are versatile intermediates for introducing a variety of substituents (e.g., halogens, cyano, hydroxyl). It can also be acylated, alkylated, or used in the formation of heterocyclic rings.
The hydroxyl group behaves as a typical phenol, allowing for O-alkylation, O-acylation, and electrophilic aromatic substitution directed by its activating nature. Its acidity also allows for its use in base-mediated reactions.
The ethyl ester group can be hydrolyzed back to the corresponding carboxylic acid under acidic or basic conditions. This carboxylic acid can then be converted to other functional groups such as amides, acid chlorides, or other esters. Alternatively, the ester can be reduced to a primary alcohol.
This multifunctionality makes this compound a desirable starting material for the synthesis of a wide array of target molecules, including pharmaceuticals, agrochemicals, and dyes.
The academic significance of the 3-amino-5-hydroxybenzoyl moiety is deeply rooted in natural product chemistry. The parent carboxylic acid, 3-amino-5-hydroxybenzoic acid (AHBA), is a crucial biosynthetic precursor to a large and important class of antibiotics known as ansamycins (e.g., rifamycin (B1679328), streptovaricin) and the antitumor agent mitomycin C. caymanchem.comnih.gov The discovery of AHBA's role as the starter unit for the polyketide assembly of these complex natural products in the 1990s was a major breakthrough in understanding their biosynthesis. caymanchem.com
The biosynthesis of AHBA itself proceeds through the aminoshikimate pathway, a fascinating deviation from the canonical shikimate pathway. chemeo.com This natural precedent highlights the inherent stability and biosynthetic accessibility of the 3-amino-5-hydroxybenzoic acid scaffold. Consequently, synthetic chemists have been interested in utilizing this and related structures, such as this compound, as building blocks for the total synthesis of these natural products and their analogs. The ester form, being more soluble in organic solvents and having a protected carboxylic acid, can offer advantages in certain synthetic strategies over the free acid.
Table 2: Key Properties of 3-Amino-5-hydroxybenzoic Acid (AHBA)
| Property | Value |
|---|---|
| CAS Number | 76045-71-1 |
| Molecular Formula | C₇H₇NO₃ |
| Molecular Weight ( g/mol ) | 153.1 |
| Appearance | Solid |
This table provides data for the parent carboxylic acid to underscore the importance of the chemical scaffold. caymanchem.com
Properties
IUPAC Name |
ethyl 3-amino-5-hydroxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5,11H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGIEGAPCORAGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Chemical Transformations
Chemical Synthesis Routes
A common and logical approach to the synthesis of Ethyl 3-amino-5-hydroxybenzoate involves a multi-step sequence starting from a suitably substituted benzoic acid. This typically includes nitration to introduce the nitrogen functionality, followed by reduction of the nitro group to an amine, and finally esterification of the carboxylic acid.
One potential starting material for this sequence is 3,5-dihydroxybenzoic acid. wikipedia.orgsigmaaldrich.comsigmaaldrich.comebi.ac.uk The nitration of this precursor would be followed by a selective reduction of the introduced nitro group to an amino group. The final step would be the esterification of the carboxylic acid to the corresponding ethyl ester.
Alternatively, a process could start with 3-nitro-5-hydroxybenzoic acid. This intermediate would then undergo reduction of the nitro group to yield 3-amino-5-hydroxybenzoic acid. chemspider.comcaymanchem.com Subsequent esterification with ethanol (B145695) would provide the target compound, this compound. A similar sequence has been described for the preparation of 4-amino-3-hydroxybenzoic acid, where 4-nitro-3-hydroxybenzoic acid is reduced using tin and hydrochloric acid. prepchem.com
Another related example is the preparation of 3-amino-4-hydroxybenzoic acid, which starts with the nitration of 4-chlorobenzoic acid to give 3-nitro-4-chlorobenzoic acid. This is then converted to 3-nitro-4-hydroxybenzoic acid, followed by reduction of the nitro group using a palladium on carbon (Pd/C) catalyst under hydrogen pressure. google.com This highlights the use of catalytic hydrogenation as a key reduction method.
The following table summarizes a potential nitration-reduction-esterification pathway:
| Step | Reactant | Reagents | Product |
| 1. Nitration | 3,5-Dihydroxybenzoic Acid | Nitrating Agent (e.g., HNO₃/H₂SO₄) | 3-Nitro-5-hydroxybenzoic Acid |
| 2. Reduction | 3-Nitro-5-hydroxybenzoic Acid | Reducing Agent (e.g., Sn/HCl or H₂/Pd/C) | 3-Amino-5-hydroxybenzoic Acid |
| 3. Esterification | 3-Amino-5-hydroxybenzoic Acid | Ethanol, Acid Catalyst | This compound |
Direct amination of dihydroxybenzoic acid derivatives presents a more atom-economical approach, although it can be challenging to achieve regioselectivity. This strategy would involve the direct introduction of an amino group onto the aromatic ring of a dihydroxybenzoic acid, such as 3,5-dihydroxybenzoic acid. wikipedia.orgsigmaaldrich.comsigmaaldrich.comebi.ac.uk
While less common for this specific target, methods for the direct amination of aromatic compounds are an active area of research. These can involve nucleophilic aromatic substitution or transition-metal-catalyzed C-H amination. A recent study reported the direct hydrative amination of activated alkynes to produce α-amino acid derivatives, showcasing advancements in amination methodologies. nih.gov However, the direct amination of a highly activated ring like 3,5-dihydroxybenzoic acid would require careful control to avoid polysubstitution and other side reactions.
The final step in many synthetic routes to this compound is the esterification of the carboxylic acid group of 3-amino-5-hydroxybenzoic acid. chemspider.comcaymanchem.com The classical Fischer esterification, which involves heating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst like sulfuric acid, is a common method. jocpr.com
For more sensitive substrates or to achieve higher yields under milder conditions, coupling agents can be employed. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the esterification. jocpr.com This method proceeds through an activated intermediate, allowing the reaction to occur at lower temperatures. jocpr.com
Optimization of the esterification process often involves considering the Hammett equation, which relates the electronic properties of substituents on a benzoic acid ring to its reactivity. wikipedia.org The amino and hydroxyl groups on the ring will influence the reactivity of the carboxylic acid, a factor that can be quantified using the reaction constant (ρ). For the acid-catalyzed esterification of substituted benzoic esters in ethanol, the reaction constant is negative (-0.085), indicating that electron-donating groups, such as amino and hydroxyl groups, will slightly decrease the reaction rate compared to unsubstituted benzoic acid. wikipedia.org
The following table outlines common esterification methods:
| Method | Reagents | Conditions |
| Fischer Esterification | Ethanol, H₂SO₄ (catalyst) | Reflux |
| DCC/DMAP Coupling | Ethanol, DCC, DMAP (catalyst) | Room Temperature |
In the synthesis of complex molecules like this compound, protecting groups are often essential to prevent unwanted side reactions at the amino and hydroxyl functionalities. organic-chemistry.org A protecting group temporarily masks a reactive functional group, allowing chemical transformations to be carried out selectively on other parts of the molecule. organic-chemistry.org
For the amino group, a common protecting group is the tert-butoxycarbonyl (Boc) group. This can be introduced by reacting the amino group with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions.
The hydroxyl group can also be protected using various strategies, such as conversion to an ether (e.g., benzyl (B1604629) ether) or a silyl (B83357) ether (e.g., tert-butyldimethylsilyl ether). The choice of protecting group depends on the specific reaction conditions that will be employed in subsequent steps. organic-chemistry.org
Advanced Synthetic Methodologies
The principles of green chemistry aim to design chemical processes that are more environmentally benign. In the context of synthesizing this compound, several green chemistry approaches can be considered.
One key area is the use of safer and more efficient catalysts. For the reduction of a nitro group, catalytic hydrogenation using a recyclable catalyst like palladium on carbon (Pd/C) is a greener alternative to stoichiometric reducing agents like tin, which generate significant metal waste. google.com A patent for the preparation of 3-amino-4-hydroxybenzoic acid highlights the use of a recyclable Pd/C catalyst, which also reduces reaction times and wastewater production. google.com
The use of greener solvents is another important aspect. Water is an ideal green solvent, and performing reactions in aqueous media when possible can significantly reduce the environmental impact. The aforementioned patent describes dissolving 3-nitro-4-hydroxybenzoic acid in water before the reduction step. google.com
Furthermore, developing more atom-economical synthetic routes, such as direct amination, aligns with the principles of green chemistry by minimizing the generation of byproducts. While challenging, research into such methods is ongoing and could provide more sustainable pathways to this compound in the future.
Green Chemistry Approaches
Reactivity and Functional Group Transformations
The reactivity of this compound is governed by the interplay of its three functional groups attached to the aromatic ring. The amino (-NH₂) and hydroxyl (-OH) groups are strong activating, ortho-, para-directing groups, while the ethyl carboxylate (-COOEt) group is a deactivating, meta-directing group.
The high electron density of the aromatic ring, due to the powerful activating effects of the amino and hydroxyl groups, makes it highly susceptible to electrophilic aromatic substitution.
Substitution Positions : The directing effects of the existing substituents converge, strongly favoring electrophilic attack at the C2, C4, and C6 positions (ortho and para to the activating groups). The C2 position is sterically unhindered, while the C4 and C6 positions are para to one activating group and ortho to the other.
Reaction Types : The activated ring is expected to readily undergo reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts reactions under mild conditions. However, the amino group can react with many electrophiles (e.g., acylation with Friedel-Crafts catalysts), often necessitating the use of a protecting group during such transformations. In reactions of 3-amino-9-ethylcarbazole (B89807) with ethyl-3-oxobutanoate, the outcome (acylation vs. condensation) was found to depend on the presence of an acid catalyst, demonstrating the sensitivity of the amino group's reactivity to reaction conditions. researchgate.net
The inherent reactivity of the amino and hydroxyl groups themselves (e.g., acylation, alkylation, diazotization of the amine) provides further avenues for functionalization to create a wide array of derivatives.
Transformations of Amino and Hydroxyl Groups
The amino and hydroxyl groups of this compound are key sites for chemical modification, enabling the synthesis of a wide array of derivatives.
The amino group of this compound can undergo oxidation to form nitro derivatives. Conversely, the ester group can be reduced to the corresponding carboxylic acid.
The amino and hydroxyl groups are readily acylated. For instance, the amino group can be protected by reacting it with Boc-anhydride to form a Boc-protected amine. This protected intermediate can then undergo further reactions. Acylation can also occur on the hydroxyl group. The synthesis of N-acyl and N,O-diacyl derivatives has been reported for similar structures. arkat-usa.org
Formation of Heterocyclic Compounds
The bifunctional nature of this compound makes it a valuable precursor for the synthesis of heterocyclic compounds.
The amino group of this compound can react with aldehydes or ketones to form Schiff bases, which are compounds containing a C=N double bond. nih.govsemanticscholar.orgsemanticscholar.orgresearchgate.netscience.gov This condensation reaction is a fundamental step in the synthesis of many heterocyclic systems. The formation of a Schiff base introduces an imine group which can then participate in cyclization reactions to form various heterocyclic rings. rjpbcs.com For example, the reaction of an aminobenzoate with an aldehyde can lead to the formation of a new C-N bond, a key step in building more complex molecular architectures. nih.gov
Synthesis of 1,3,4-Oxadiazoles and Related Ring Systems
The 1,3,4-oxadiazole (B1194373) moiety is a significant pharmacophore in medicinal chemistry. The synthesis of 1,3,4-oxadiazoles derived from this compound typically involves a two-step process: conversion of the ethyl ester to the corresponding hydrazide, followed by cyclization.
The initial step is the hydrazinolysis of the ethyl ester. This compound is treated with hydrazine (B178648) hydrate, often in an alcoholic solvent like ethanol, to yield 3-amino-5-hydroxybenzohydrazide. This reaction proceeds via nucleophilic acyl substitution at the ester carbonyl.
Subsequently, the resulting 3-amino-5-hydroxybenzohydrazide can be cyclized to form the 1,3,4-oxadiazole ring through various methods. A common approach involves the reaction of the hydrazide with a one-carbon synthon, which can be an orthoester, carbon disulfide, or a carboxylic acid derivative, often in the presence of a dehydrating agent. For instance, reaction with triethyl orthoformate yields the corresponding 2-unsubstituted 1,3,4-oxadiazole, while reaction with carbon disulfide in the presence of a base leads to a 1,3,4-oxadiazole-2-thiol (B52307) derivative. Acylation of the hydrazide followed by cyclodehydration is another widely used strategy. nih.govorganic-chemistry.org
Several reagents can be employed for the cyclodehydration of the intermediate N-acylhydrazide, including phosphorus oxychloride, thionyl chloride, and polyphosphoric acid. nih.gov The choice of reagent can influence the reaction conditions and yields.
| Reagent for Cyclization | Resulting 1,3,4-Oxadiazole | Typical Conditions | Reference |
|---|---|---|---|
| Triethyl orthoformate | 2-Unsubstituted-5-(3-amino-5-hydroxyphenyl)-1,3,4-oxadiazole | Reflux | organic-chemistry.org |
| Carbon disulfide | 5-(3-amino-5-hydroxyphenyl)-1,3,4-oxadiazole-2(3H)-thione | KOH, Ethanol, Reflux | nih.gov |
| Aromatic Acid/POCl₃ | 2-Aryl-5-(3-amino-5-hydroxyphenyl)-1,3,4-oxadiazole | Reflux | nih.gov |
Hoffman Rearrangement and Analogous Transformations
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.org While not directly applicable to this compound, this transformation can be envisioned for a derivative, specifically 3-amino-5-hydroxybenzamide (B575601).
The first step in this theoretical pathway would be the conversion of this compound to 3-amino-5-hydroxybenzamide. This can be achieved by reacting the ester with ammonia (B1221849) or a protected form of ammonia.
The resulting 3-amino-5-hydroxybenzamide could then be subjected to the conditions of the Hofmann rearrangement. The reaction is typically carried out using bromine and a strong base, such as sodium hydroxide (B78521). wikipedia.org The proposed mechanism involves the deprotonation of the amide by the base, followed by reaction with bromine to form an N-bromoamide intermediate. A second deprotonation generates an N-bromoamide anion, which undergoes rearrangement: the aryl group migrates from the carbonyl carbon to the nitrogen, with the simultaneous loss of the bromide ion, to form an isocyanate. masterorganicchemistry.com
This isocyanate intermediate is then hydrolyzed in the aqueous basic medium. Nucleophilic attack by hydroxide on the isocyanate carbonyl leads to a carbamic acid, which is unstable and spontaneously decarboxylates to yield the final product, 3,5-diaminophenol, with the loss of carbon dioxide. wikipedia.orgyoutube.com
Amidation: this compound to 3-amino-5-hydroxybenzamide.
Hofmann Rearrangement: 3-amino-5-hydroxybenzamide to 3,5-diaminophenol.
This sequence represents a viable, albeit theoretical, route to valuable substituted aminophenols from this compound.
Spectroscopic and Advanced Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of ethyl 3-amino-5-hydroxybenzoate. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
In ¹H NMR spectroscopy, the chemical shifts (δ) of the protons are indicative of their local electronic environment. For instance, the aromatic protons on the benzene (B151609) ring will exhibit distinct signals based on their position relative to the amino, hydroxyl, and ethyl ester groups. The ethyl group will show a characteristic quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, with coupling patterns providing information about adjacent protons.
¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The number of signals corresponds to the number of non-equivalent carbon atoms. The chemical shifts of the carbonyl carbon in the ester group, the aromatic carbons, and the carbons of the ethyl group are all found in distinct regions of the spectrum, confirming the presence of these functional moieties.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic CH | 6.0 - 7.5 | Multiplet | 3H |
| -NH₂ | ~5.0 | Broad Singlet | 2H |
| -OH | ~9.0 | Broad Singlet | 1H |
| -OCH₂CH₃ | 4.1 - 4.4 | Quartet | 2H |
| -OCH₂CH₃ | 1.2 - 1.4 | Triplet | 3H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Carbonyl C=O | 165 - 170 |
| Aromatic C-O | 155 - 160 |
| Aromatic C-N | 145 - 150 |
| Aromatic CH | 105 - 120 |
| -OCH₂CH₃ | 60 - 65 |
| -OCH₂CH₃ | 14 - 15 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and investigating the fragmentation patterns of this compound. The molecular weight of this compound is 181.19 g/mol . ambeed.com
In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 181. Subsequent fragmentation would likely involve the loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z 136, or the loss of the entire ester group. The fragmentation patterns provide a fingerprint that can be used to confirm the compound's identity.
Gas chromatography-mass spectrometry (GC-MS) is a powerful combination where the chromatographic separation of the compound is followed by its detection and fragmentation by the mass spectrometer. This technique is particularly useful for analyzing complex mixtures and verifying the purity of the target compound.
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis
Infrared (IR) spectroscopy is employed to identify the various functional groups present in this compound. The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrational frequencies of specific bonds.
Key expected IR absorption bands include:
O-H stretch (hydroxyl group): A broad band in the region of 3200-3600 cm⁻¹.
N-H stretch (amino group): Two sharp bands in the region of 3300-3500 cm⁻¹.
C=O stretch (ester group): A strong, sharp band around 1680-1730 cm⁻¹.
C-O stretch (ester group): Bands in the region of 1000-1300 cm⁻¹.
C-N stretch (amino group): Bands in the region of 1250-1350 cm⁻¹.
Aromatic C=C stretches: Peaks in the 1450-1600 cm⁻¹ region.
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The presence of the benzene ring conjugated with the amino and hydroxyl groups is expected to give rise to characteristic absorption bands in the UV region, typically between 200 and 400 nm. The exact position and intensity of these bands are influenced by the solvent and the pH of the solution.
X-ray Diffraction (XRD) for Crystal Structure Analysis and Molecular Geometry
While a specific crystal structure for this compound was not found in the search results, XRD studies on related amino acid derivatives demonstrate the power of this technique in establishing detailed molecular geometry. nih.gov
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for analyzing mixtures containing this compound.
High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be used to separate the target compound from impurities. By using a suitable stationary phase (e.g., C18) and mobile phase, a high degree of separation can be achieved. A UV detector is commonly used to monitor the elution of the compound, and the area under the peak is proportional to its concentration.
Gas Chromatography (GC) , as mentioned earlier, is often coupled with mass spectrometry (GC-MS) for comprehensive analysis. GC is particularly suitable for volatile and thermally stable compounds. The retention time of the compound in the GC column is a characteristic property that can be used for its identification.
Thin-Layer Chromatography (TLC) is a simple and rapid method for monitoring the progress of a reaction or for a quick purity check. By spotting a solution of the compound on a TLC plate and developing it with an appropriate solvent system, the compound will travel a certain distance up the plate, resulting in a specific retention factor (Rf) value. Impurities will appear as separate spots with different Rf values. For related compounds, solvent systems like ethyl acetate/petroleum ether have been used. rsc.orgrsc.org
Theoretical and Computational Investigations
Electronic Structure Calculations
Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or its approximations, for a given molecular geometry, we can obtain detailed information about the distribution of electrons and the energy of the system.
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For ethyl 3-amino-5-hydroxybenzoate, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G(d,p), can be employed to determine various properties.
One of the key outputs of DFT calculations is the electron density distribution, which allows for the calculation of partial atomic charges. These charges indicate how the electron density is shared among the atoms in the molecule, providing insights into its polarity and reactive sites. For instance, the nitrogen of the amino group and the oxygens of the hydroxyl and ester groups are expected to carry negative partial charges, making them potential sites for electrophilic attack. Conversely, the adjacent carbon atoms and the hydrogen atoms of the amino and hydroxyl groups would likely exhibit positive partial charges.
The effects of substituents on the electronic properties and acidity of benzoic acids have been successfully studied using DFT. These studies reveal excellent correlations between calculated parameters, such as the charge on the acidic proton or the carboxylate group, and experimental pKa values. researchgate.net For this compound, the amino group (an electron-donating group) and the hydroxyl group (which can be either donating or weakly withdrawing) will influence the charge distribution across the benzene (B151609) ring and on the ester group.
Table 1: Hypothetical DFT-Calculated Mulliken Atomic Charges for this compound
| Atom | Element | Hypothetical Charge (a.u.) |
| C1 | Carbon | 0.15 |
| C2 | Carbon | -0.20 |
| C3 (amino) | Carbon | 0.10 |
| C4 | Carbon | -0.18 |
| C5 (hydroxyl) | Carbon | 0.12 |
| C6 | Carbon | -0.15 |
| C (carbonyl) | Carbon | 0.55 |
| O (carbonyl) | Oxygen | -0.45 |
| O (ester) | Oxygen | -0.40 |
| N (amino) | Nitrogen | -0.85 |
| O (hydroxyl) | Oxygen | -0.65 |
Note: This data is illustrative and represents typical charge distributions for similar molecules calculated using DFT. Actual values would require specific computation.
DFT also provides accurate calculations of the total energy of the molecule, which is fundamental for determining its stability and the energetics of reactions in which it participates. The energy difference between the molecule and its constituent atoms in their standard state gives the atomization energy, a measure of the molecule's thermodynamic stability.
Molecular electronic polarizability describes the tendency of the electron cloud of a molecule to be distorted by an external electric field. This property is crucial for understanding intermolecular interactions, such as van der Waals forces, and the response of the molecule to its environment, including solvents.
Computational methods, including DFT, can be used to calculate the polarizability tensor of this compound. The polarizability is often reported as an average value, α, or as anisotropic components. The presence of the polarizable aromatic ring and the lone pairs on the nitrogen and oxygen atoms would suggest that this compound has a significant molecular polarizability. The specific arrangement of the electron-donating amino and hydroxyl groups on the benzene ring will influence the magnitude and anisotropy of the polarizability. Studies on substituted benzoic acids have shown that polarizability effects can play a significant role in their chemical behavior. acs.org
Table 2: Hypothetical Calculated Polarizability for this compound
| Property | Hypothetical Value (a.u.) |
| Isotropic Polarizability (α) | 120 |
| Anisotropic Polarizability (Δα) | 80 |
Note: These values are hypothetical and serve to illustrate the output of such a calculation.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and to explore their potential energy surfaces.
This compound has several rotatable bonds, including those in the ethyl ester group and the C-N and C-O bonds of the substituents. This allows for the existence of multiple conformers, each with a different spatial arrangement of atoms and a corresponding energy. Conformational analysis aims to identify the stable conformers and to determine their relative energies. libretexts.org
Computational methods can be used to systematically rotate the flexible dihedral angles and calculate the energy at each step, generating a potential energy surface. The minima on this surface correspond to stable conformers. For this compound, the orientation of the ethyl group relative to the benzene ring and the orientation of the amino and hydroxyl groups are key determinants of conformational stability. Steric hindrance and intramolecular hydrogen bonding can play a significant role in stabilizing certain conformers. For example, a hydrogen bond could potentially form between the hydroxyl group and the carbonyl oxygen of the ester group, which would significantly stabilize that particular conformation.
Computational chemistry can predict various spectroscopic parameters, which can then be compared with experimental spectra to confirm the structure of a molecule. For this compound, these predictions are invaluable.
NMR Spectroscopy: DFT calculations can predict the nuclear magnetic resonance (NMR) chemical shifts of the ¹H and ¹³C atoms in the molecule. These predictions are based on the calculation of the magnetic shielding tensors for each nucleus. By comparing the predicted spectrum with an experimental one, a detailed assignment of the signals can be made.
IR Spectroscopy: The vibrational frequencies of the molecule can be calculated using DFT. These frequencies correspond to the peaks observed in an infrared (IR) spectrum. The calculated IR spectrum can help in assigning the vibrational modes, such as the N-H stretches of the amino group, the O-H stretch of the hydroxyl group, and the C=O stretch of the ester group.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to the absorption bands in an ultraviolet-visible (UV-Vis) spectrum. This can provide information about the conjugated π-system of the molecule.
Reaction Mechanism Pathway Studies
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify transition states and intermediates, and calculate activation energies.
For reactions involving this compound, such as its synthesis or its use as a precursor in the formation of other molecules, computational studies can provide detailed mechanistic insights. For instance, in a nucleophilic aromatic substitution reaction to synthesize this molecule, DFT calculations could be used to model the reaction pathway. researchgate.net This would involve identifying the structure and energy of the reactants, the transition state for the nucleophilic attack, any intermediate species (like a Meisenheimer complex), and the final products. The calculated activation energy would provide an estimate of the reaction rate.
The Hammett equation provides a framework for understanding how substituents on a benzene ring affect the rate and equilibrium of reactions of benzoic acid derivatives. wikipedia.org The amino and hydroxyl groups on this compound would have specific Hammett substituent constants (σ) that quantify their electronic effect on the reactivity of the ester group. Computational studies can be used to calculate the reaction constant (ρ) for a given reaction, providing further insight into the reaction mechanism.
Biological and Mechanistic Studies in Vitro Focus
Enzymatic Interaction and Metabolic Pathway Studies
The biological significance of 3-amino-5-hydroxybenzoic acid is deeply rooted in its role as a key metabolic intermediate. Its formation and subsequent conversion are governed by specific enzymatic interactions within well-defined biochemical pathways.
The biosynthesis of AHBA involves a unique variant of the shikimate pathway. sigmaaldrich.com The terminal enzyme in this pathway, 3-amino-5-hydroxybenzoic acid synthase (AHBA synthase) , is central to its production. sigmaaldrich.comebi.ac.uk Research has elucidated several key features of this enzyme's activity:
Catalytic Function : AHBA synthase catalyzes the aromatization of 5-deoxy-5-amino-3-dehydroshikimic acid to form AHBA. nih.gov
Enzyme Characteristics : It is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme. genome.jp The enzyme, both in its native form from Amycolatopsis mediterranei and as a recombinant protein, is a dimer containing one molecule of PLP per subunit. ebi.ac.uk
Dual Catalytic Role : Remarkably, AHBA synthase exhibits two distinct catalytic functions. As a homodimer, it performs the final aromatization step to create AHBA. Additionally, in a complex with the oxidoreductase RifL, it catalyzes the transamination of UDP-3-keto-D-glucose at the beginning of the pathway. nih.gov
Mechanism : Mechanistic studies indicate that the enzyme-bound PLP forms a Schiff base with the amino group of its substrate, which facilitates both an alpha,beta-dehydration and a stereospecific 1,4-enolization. ebi.ac.uk The gene encoding AHBA synthase has proven to be a valuable tool for genetic screening to identify new natural products derived from AHBA. nih.gov
Table 1: Properties of 3-amino-5-hydroxybenzoic acid (AHBA) Synthase
| Property | Description | References |
| Enzyme Commission No. | EC 4.2.1.144, EC 2.6.1.- | genome.jp |
| Function | Catalyzes the terminal step in AHBA biosynthesis (aromatization) and an initial transamination step. | sigmaaldrich.comnih.gov |
| Cofactor | Pyridoxal 5'-phosphate (PLP) | ebi.ac.ukgenome.jp |
| Structure | Homodimer | ebi.ac.uknih.gov |
| Organism of Study | Amycolatopsis mediterranei | ebi.ac.ukgenome.jp |
3-Amino-5-hydroxybenzoic acid is a critical precursor, or "starter unit," for the biosynthesis of the mC7N (3-amino-5-hydroxybenzoyl) moiety, which is a characteristic structural component of several classes of medically important antibiotics and anticancer agents. nih.govcaymanchem.com Its production via the aminoshikimate pathway represents a key branch point that diverts intermediates toward the synthesis of these complex natural products. nih.govnih.gov
Key metabolic pathways originating from AHBA include:
Ansamycin (B12435341) Antibiotics : AHBA is the precursor for the benzenic and naphthalenic ansamycins, a family that includes rifamycin (B1679328) and geldanamycin (B1684428). caymanchem.comnih.gov The biosynthetic pathway involves the assembly of a polyketide chain that ultimately links back to the amino group of the AHBA starter unit, forming a characteristic macrolactam ring structure. sigmaaldrich.com
Mitomycin Antibiotics : The antitumor antibiotic mitomycin C also derives from AHBA. caymanchem.com The biosynthetic gene cluster from Streptomyces lavendulae has been characterized, confirming the role of AHBA in its formation.
Saliniketals : This unique class of natural products also utilizes AHBA as a biosynthetic precursor. nih.gov
Table 2: Major Classes of Natural Products Derived from the AHBA Pathway
| Compound Class | Example(s) | Biological Activity | References |
| Ansamycins | Rifamycin, Geldanamycin | Antibacterial, Anticancer | nih.govcaymanchem.com |
| Mitomycins | Mitomycin C | Anticancer | caymanchem.comnih.gov |
| Saliniketals | Saliniketal A & B | Anticancer | nih.govnih.gov |
Biochemical Probe Applications
The direct application of ethyl 3-amino-5-hydroxybenzoate or AHBA as a biochemical probe is not extensively documented in the reviewed scientific literature. However, the biosynthetic pathway itself has been leveraged for discovery purposes. The gene for AHBA synthase is utilized as a genetic marker in screening efforts to discover novel ansamycins and other natural products that are derived from AHBA. nih.gov This represents an indirect application where the unique biochemistry of AHBA formation is used as a tool for identifying bacteria that may produce valuable compounds.
Molecular Mechanisms of Biological Activity
The profound biological effects of AHBA-derived compounds stem from their ability to interact with and inhibit critical cellular machinery in microbes and cancer cells.
A primary mechanism of antimicrobial action for AHBA-derived ansamycins is the inhibition of bacterial RNA polymerase (RNAP).
Rifamycin and its Derivatives : Compounds such as rifampicin, rifabutin, and rifapentine (B610483) are derived from the AHBA pathway and are potent first-line drugs against mycobacteria. nih.gov Their antibacterial activity is achieved by binding to the β-subunit of the bacterial DNA-dependent RNA polymerase, thereby physically blocking the path of the elongating RNA transcript and inhibiting transcription. nih.gov
Alternative RNAP Inhibition : Some ansamycin derivatives exhibit different modes of action. The rubradirin (B610594) aglycone, for example, also inhibits bacterial RNA polymerase but through a mechanism distinct from that of rifamycins (B7979662). nih.gov
Inhibition of RNAP-Sigma Factor Interaction : Separate research efforts have focused on designing molecules that disrupt the essential interaction between the RNAP core enzyme and the sigma (σ) initiation factor. nih.gov While not directly derived from AHBA, these studies on triaryl derivatives highlight the RNAP complex as a key target for antimicrobials, a principle exemplified by the natural products originating from the AHBA pathway. nih.gov
Derivatives of AHBA are also significant in oncology research, primarily through their interaction with Heat Shock Protein 90 (Hsp90).
Hsp90 Inhibition by Geldanamycin : Geldanamycin, an ansamycin antibiotic derived from AHBA, was one of the first discovered inhibitors of Hsp90. nih.gov Hsp90 is a molecular chaperone essential for the stability and function of numerous "client proteins," many of which are oncoproteins critical for cancer cell growth, proliferation, and survival. nih.govnih.gov
Mechanism of Hsp90 Inhibition : Geldanamycin and other inhibitors bind to the N-terminal ATP-binding pocket of Hsp90. nih.gov This competitive binding blocks the chaperone's ATPase activity, which is necessary for its function. The inhibition of the Hsp90 chaperone cycle leads to the misfolding and subsequent degradation of its client proteins via the ubiquitin-proteasome pathway. nih.gov This action provides a multi-pronged attack on cancer cells by simultaneously depleting multiple oncogenic signaling proteins. nih.gov
Induction of Apoptosis : The degradation of key survival proteins and the disruption of multiple signaling pathways by Hsp90 inhibitors can trigger programmed cell death, or apoptosis, in cancer cells. nih.gov For instance, studies on pyrazolyl 2-aminopyrimidine (B69317) derivatives, another class of Hsp90 inhibitors, showed they could induce mitochondrial stress, a key event in the apoptotic cascade. nih.gov
In Vitro Mechanistic Insights into this compound Remain Elusive
Despite a comprehensive search of scientific literature, detailed in vitro cellular and mechanistic studies specifically focusing on the chemical compound this compound are not publicly available. The current body of research predominantly centers on its parent compound, 3-amino-5-hydroxybenzoic acid (AHBA), a well-documented biosynthetic precursor to a class of antibiotics known as ansamycins.
The scientific community has extensively investigated the biosynthesis of AHBA and its enzymatic formation. However, specific data from in vitro cellular assays, such as enzyme inhibition or antioxidant and anti-inflammatory properties, for the ethyl ester form of this molecule, this compound, are not present in the reviewed literature.
Consequently, the creation of data tables and a detailed discussion of research findings on the in vitro cellular studies of this compound, as per the requested outline, cannot be fulfilled at this time due to the absence of primary research on this specific compound. Further scientific investigation is required to elucidate the potential biological and mechanistic activities of this compound.
Structure Activity Relationship Sar Studies of Ethyl 3 Amino 5 Hydroxybenzoate
The exploration of Ethyl 3-amino-5-hydroxybenzoate and its analogs in drug discovery is underpinned by a systematic analysis of their structure-activity relationships (SAR). This process investigates how the chemical structure of a molecule relates to its biological activity, providing critical insights for the rational design of more potent and selective therapeutic agents. The core scaffold, characterized by a benzene (B151609) ring substituted with amino, hydroxyl, and ethyl carboxylate groups at positions 1, 3, and 5, offers multiple points for chemical modification to probe and optimize biological interactions.
Applications in Chemical and Material Sciences
Role as an Organic Synthesis Intermediate
Ethyl 3-amino-5-hydroxybenzoate is a valuable intermediate in organic synthesis, providing a scaffold for the creation of a diverse range of more complex molecules. The presence of three distinct functional groups—the amino, hydroxyl, and ethyl ester moieties—allows for a variety of chemical transformations. For instance, a closely related compound, ethyl 3-amino-4-hydroxy-5-methylbenzoate, serves as an intermediate in the synthesis of pharmaceuticals, particularly those aimed at treating metabolic disorders. evitachem.com The reactivity of the amino and hydroxyl groups allows for the introduction of new functionalities, while the ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other derivatives.
The strategic placement of the functional groups on the benzene (B151609) ring influences the regioselectivity of subsequent reactions, a key consideration in multi-step syntheses. The preparation of related aminobenzoic acid derivatives often involves steps such as nitration, esterification, and reduction, highlighting the common pathways where compounds like this compound would serve as crucial intermediates. google.com
Building Block in Complex Molecule Synthesis
The core structure of this compound makes it an important building block for the synthesis of complex molecules, most notably in the field of natural products and medicinal chemistry. The parent compound, 3-amino-5-hydroxybenzoic acid (AHBA), is a well-established biosynthetic precursor to the mC7N unit found in the ansamycin (B12435341) family of antibiotics, such as geldanamycin (B1684428), and the antitumor agent mitomycin C. caymanchem.comrsc.orgnih.gov This biosynthetic pathway underscores the significance of the 3-amino-5-hydroxybenzoyl moiety as a fundamental unit in the construction of biologically active natural products. nih.gov
In synthetic chemistry, this structural motif is leveraged to create libraries of compounds for drug discovery and other applications. The ability to selectively modify the amino, hydroxyl, and carboxylate groups allows for the generation of a wide array of derivatives from a single, core building block.
Material Science Applications
The functional group combination in this compound also lends itself to applications in material science, where it can be used to construct polymers and framework materials with specific properties.
Development of New Materials and Chemical Processes
The development of novel materials with tailored functionalities is a cornerstone of modern material science. Hydroxybenzoic acid derivatives, a class to which this compound belongs, are being explored for the creation of new functional polymers. For example, biosourced hydroxybenzoate-co-lactide polymers have been synthesized and shown to possess antimicrobial activity. acs.org This research demonstrates the potential of incorporating hydroxybenzoate units into polymer backbones to impart desirable biological properties. The amino group in this compound offers an additional site for modification or for influencing the material's properties, such as its surface charge or its ability to interact with other molecules.
Monomer in Polymer Science
In polymer science, monomers are the fundamental repeating units that form long polymer chains. This compound has the potential to act as a trifunctional monomer. The amino and hydroxyl groups can participate in step-growth polymerization reactions, such as the formation of polyesters, polyamides, or polyurethanes. The ester group can also be involved in transesterification reactions. The resulting polymers could exhibit a range of properties depending on the co-monomers used and the polymerization conditions. Research into polymers derived from similar hydroxybenzoic acids has shown that these materials can be designed to be degradable and biocompatible, making them attractive for medical applications. acs.org
Precursor for Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The properties of MOFs, such as their high porosity and tunable structures, make them suitable for applications in gas storage, separation, and catalysis. This compound, or its corresponding carboxylate, is a candidate for use as an organic linker in the synthesis of MOFs. The carboxylate group can coordinate with metal centers, while the amino and hydroxyl groups can serve to functionalize the pores of the MOF, influencing its selectivity and catalytic activity. While direct synthesis using this specific ethyl ester is not yet widely documented, related aminobenzoic acids and hydroxybenzoic acids are utilized as linkers in MOF synthesis. ambeed.com
Exploration in Supramolecular Chemistry and Crystal Engineering
Supramolecular chemistry focuses on the non-covalent interactions between molecules, while crystal engineering is concerned with the design and synthesis of crystalline solids with desired properties. The functional groups on this compound are capable of forming various non-covalent interactions, including hydrogen bonds (from the amino and hydroxyl groups) and π-π stacking interactions (from the aromatic ring). These interactions can be used to direct the self-assembly of molecules into well-defined supramolecular structures. The study of the crystal structure of related compounds, such as the synthase enzyme for its parent acid, provides insights into the types of interactions this molecule can form. nih.govdntb.gov.ua This understanding is crucial for the rational design of new crystalline materials with specific architectures and functions.
Nonlinear Optical Applications
Nonlinear optical (NLO) materials are crucial for a range of applications in photonics, including optical data processing, optical computing, and frequency conversion. Organic molecules, particularly those with both electron-donating and electron-accepting groups connected by a π-conjugated system, are of significant interest for their NLO properties. While amino acids such as L-arginine and L-valine have been used to synthesize novel NLO materials, specific research into the nonlinear optical properties of this compound is not extensively documented in publicly available literature. researchgate.net
The structure of this compound, featuring an electron-donating amino group (-NH₂) and a hydroxyl group (-OH) on a benzene ring, suggests potential for NLO activity. These functional groups can contribute to the molecular hyperpolarizability necessary for second-harmonic generation. However, without dedicated experimental studies and characterization, its efficacy as an NLO material remains theoretical. researchgate.netyoutube.com Further research, including synthesis of single crystals and analysis of their interaction with high-intensity light, would be required to determine its specific NLO coefficients and potential for applications in photonic devices. researchgate.net
Applications in Dyes, Pigments, and Agrochemicals
The bifunctional nature of the this compound scaffold, containing an aromatic amine and a hydroxyl group, makes its parent compound, 3-amino-5-hydroxybenzoic acid, a viable precursor for the synthesis of various dyes and pigments. ontosight.ai Aromatic amines are fundamental components in the production of azo dyes, which constitute a significant portion of all industrial dyes. nih.gov The synthesis involves a diazotization reaction of the primary aromatic amine, followed by a coupling reaction with a suitable partner. nih.gov The presence of the hydroxyl group on the benzene ring further influences the final color and properties of the dye. While direct synthesis of dyes from the ethyl ester is not widely reported, related structures like 5-aminosalicylic acid are used to create chromable azo dyes such as 3,3'-Azo-bis(6-hydroxybenzoic acid). google.com
In the field of agrochemicals, the core structure of this compound is significant as a biosynthetic precursor to a class of powerful antibiotics. caymanchem.com The parent compound, 3-Amino-5-hydroxybenzoic acid (AHBA), is a key natural starter unit in the biosynthesis of ansamycin and mitomycin antibiotics by various microorganisms, including Streptomyces species. caymanchem.comnih.govnih.gov These antibiotics, such as actamycin (B1239363) and the naphthomycins, exhibit potent antibacterial properties. nih.gov The use of antibiotics in agriculture to control bacterial diseases in livestock and crops establishes an indirect but important application for the 3-amino-5-hydroxybenzoic acid scaffold. caymanchem.comnih.gov
Scaffold for Combinatorial Library Synthesis
The 3-amino-5-hydroxybenzoic acid structure serves as an effective and versatile scaffold for the synthesis of small-molecule combinatorial libraries, which are instrumental in drug discovery and materials science research. nih.gov Its rigid backbone and multiple functionalization points allow for the creation of a vast number of structurally diverse compounds.
A notable example is the preparation of a non-peptide library of 2,001 compounds using 3-amino-5-hydroxybenzoic acid as the core structure in a solid-phase synthesis. nih.gov In this work, the carboxylic acid group of the scaffold was used as the attachment point to the resin, while the amino and hydroxyl groups were variably substituted using a split/combine synthesis method. nih.gov This approach allows for the systematic and rapid generation of a large collection of related molecules, which can then be screened for biological activity or other desired properties. The use of a well-defined scaffold like 3-amino-5-hydroxybenzoic acid provides a consistent core framework, making it easier to establish structure-activity relationships from screening results. nih.govgoogle.com While the specific study utilized the free acid for resin attachment, the ethyl ester is also a suitable starting point for such syntheses, potentially by attaching to the solid support via its other functional groups.
Table 1: Example of a Combinatorial Library Based on the 3-Amino-5-hydroxybenzoic Acid Scaffold
| Feature | Description | Reference |
|---|---|---|
| Core Structure | 3-amino-5-hydroxybenzoic acid | nih.gov |
| Synthesis Method | Solid-phase, split/combine | nih.gov |
| Attachment Point | Benzoic acid group of the core | nih.gov |
| Diversification Points | Amino (-NH₂) and Hydroxyl (-OH) groups | nih.gov |
| Library Size | 2,001 compounds | nih.gov |
| Application | Drug design, molecular diversity exploration | nih.gov |
Future Research Directions and Emerging Trends
Novel Synthetic Routes with Enhanced Sustainability
The development of environmentally benign and efficient synthetic methodologies is a paramount goal in modern chemistry. For Ethyl 3-amino-5-hydroxybenzoate, future research is expected to pivot from traditional multi-step syntheses, which often involve harsh reagents and generate significant waste, towards more sustainable alternatives. Key trends will likely involve the optimization of catalytic processes and the use of greener solvents and reagents.
One promising approach involves the catalytic hydrogenation of a nitro-group precursor. For instance, a method for preparing the related 3-amino-4-hydroxybenzoic acid utilizes a recyclable Palladium-on-carbon (Pd/C) catalyst under hydrogen pressure. google.com This method not only facilitates catalyst recovery and reuse but also minimizes wastewater production, thereby improving the process's environmental footprint. google.com Future studies could adapt this catalytic reduction strategy for the synthesis of this compound, potentially starting from Ethyl 3-hydroxy-5-nitrobenzoate.
Table 1: Potential Sustainable Synthetic Strategies
| Strategy | Key Features | Potential Advantages |
|---|---|---|
| Catalytic Hydrogenation | Use of recyclable catalysts (e.g., Pd/C) | Reduced waste, catalyst reusability, high yield. google.com |
| Streamlined Synthesis | Combining steps like nitration, reduction, and esterification | Fewer unit operations, reduced solvent usage, improved time efficiency. |
Exploration of Undiscovered Reactivity and Derivatization Pathways
The trifunctional nature of this compound—possessing an amino group, a hydroxyl group, and an ethyl ester—offers a versatile platform for chemical modification and the creation of novel derivatives. The amino and hydroxyl groups are ortho- and para-directing, influencing the sites of electrophilic aromatic substitution, while all three functional groups can serve as handles for a wide array of chemical transformations.
Future research will likely delve into:
Amino Group Derivatization: The primary amine is a nucleophilic center ripe for reactions such as acylation, alkylation, and diazotization, which can be used to introduce a vast range of functionalities or to create heterocyclic systems fused to the benzene (B151609) ring.
Hydroxyl Group Modification: The phenolic hydroxyl group can be alkylated, acylated, or used to form ethers, introducing new properties to the molecule. Its acidity can also be exploited in various base-mediated reactions.
Ester Group Transformation: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which serves as a key intermediate for forming amides, other esters, or acid halides. evitachem.com Alternatively, it can be reduced to a primary alcohol.
Ring-based Modifications: The electron-donating nature of the amino and hydroxyl groups activates the aromatic ring, making it susceptible to electrophilic substitution reactions like halogenation or nitration at the C2, C4, and C6 positions, paving the way for further functionalization.
The natural world provides a blueprint for derivatization, where the core AHBA structure is elaborated into complex macrocyclic antibiotics like the ansamycins. nih.govnih.gov Inspired by this, researchers can explore laboratory-based derivatization to create libraries of novel compounds for screening in various applications, from medicinal chemistry to materials science.
Advanced Computational Predictions and Experimental Validation
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding and accelerating experimental research. For this compound, advanced computational methods can provide significant insights into its behavior and potential applications.
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be employed to predict molecular geometry, electronic structure, and spectral properties (e.g., NMR, IR, UV-Vis). These predictions can aid in the structural confirmation of newly synthesized derivatives.
Reactivity Indices: Computational models can calculate reactivity descriptors, such as frontier molecular orbital energies (HOMO/LUMO) and electrostatic potential maps, to predict the most likely sites for electrophilic and nucleophilic attack. This can guide the design of selective derivatization strategies.
Reaction Mechanism Simulation: The transition states and energy profiles of potential reactions can be modeled to understand reaction mechanisms and predict kinetics. This is particularly valuable for optimizing reaction conditions to favor desired products. The Hammett equation, which relates reaction rates for benzoic acid derivatives, provides a conceptual framework that can be augmented by these advanced computational studies. wikipedia.org
A crucial aspect of this research direction is the symbiotic relationship between computational prediction and experimental validation. Theoretical models must be benchmarked against experimental data. For example, predicted reaction outcomes can be tested in the laboratory, and the resulting yields and product distributions can be used to refine the computational models, leading to a more accurate and predictive theoretical framework.
Interdisciplinary Applications in Advanced Materials and Chemical Technologies
The unique structure of this compound makes it an attractive building block for the development of advanced materials and as a key intermediate in various chemical technologies.
Polymer Science: The presence of two reactive sites (amino and hydroxyl groups) makes this compound a potential monomer for the synthesis of novel polymers. For instance, it could be used to create aromatic polyamides, polyesters, or polyethers with specific properties such as thermal stability, conductivity, or specific binding capabilities. The polymerization of related phenolic compounds, such as 3,5-dimethoxy-4-hydroxybenzoic acid to form poly(phenylene oxide), suggests the feasibility of this approach. nih.gov
Functional Dyes and Pigments: The aminophenol core is a common feature in many dyes. By modifying the substituents on the ring and coupling the molecule through diazotization reactions, it may be possible to create novel colorants with specialized properties for use in textiles, imaging, or as sensors.
Medicinal Chemistry Scaffold: The parent AHBA unit is central to the biological activity of many antibiotics. caymanchem.com this compound and its derivatives represent a valuable scaffold for the development of new therapeutic agents. The functional groups allow for the introduction of various pharmacophores to modulate biological activity and target different diseases.
Future work will require interdisciplinary collaboration between organic chemists, polymer scientists, materials engineers, and pharmacologists to fully realize the potential of this compound in these emerging technological areas.
Biocatalysis and Enzyme-Assisted Synthesis of the Compound and its Analogs
Biocatalysis is emerging as a powerful and sustainable alternative to traditional chemical synthesis. The use of enzymes or whole-cell systems offers high selectivity, mild reaction conditions, and a reduced environmental impact. The biosynthesis of the parent compound, AHBA, via the aminoshikimate pathway is a prime example of nature's elegant use of enzymatic catalysis. nih.govebi.ac.uk
Future research in this area will likely focus on several key aspects:
Enzymatic Synthesis of the Core Structure: The terminal enzyme in AHBA biosynthesis, AHBA synthase, which converts 5-deoxy-5-amino-3-dehydroshikimic acid into AHBA, is a key target for bio-engineering. ebi.ac.uksigmaaldrich.com Researchers may explore using this or engineered versions of this enzyme in cell-free systems or microbial hosts to produce AHBA and related analogs from renewable starting materials.
Enzyme-Assisted Derivatization: Specific enzymes could be used to modify the this compound molecule. For example, lipases could be employed for the highly selective acylation or deacylation of the hydroxyl group, or for the transesterification of the ethyl ester to introduce different alkyl groups. nih.gov Oxidases or peroxidases could be used to catalyze polymerization or other coupling reactions.
Directed Evolution and Pathway Engineering: Advanced techniques in metabolic engineering and directed evolution could be used to create novel enzymatic pathways for the synthesis of non-natural analogs of this compound. This could involve modifying existing biosynthetic gene clusters or combining enzymes from different organisms to create artificial pathways leading to compounds with desired functionalities.
The integration of biocatalysis into the synthetic toolbox for this compound and its derivatives holds immense promise for developing greener, more efficient, and highly selective manufacturing processes.
Q & A
Q. Table 1: Key Enzymatic and Chemical Synthesis Parameters
Q. Table 2: Common Analytical Signatures
| Technique | Key Data Points |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 1.2 (t, CH₃), δ 4.1 (q, CH₂), δ 6.8–7.5 (aromatic) |
| FT-IR | 3350 cm⁻¹ (N-H/O-H), 1720 cm⁻¹ (C=O) |
| HPLC Retention Time | ~8.2 min (C18 column, acetonitrile:H₂O 70:30) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
